molecular formula C23H23N3O4 B2660899 Rarechem AL ME 1206 CAS No. 1379869-74-5

Rarechem AL ME 1206

Cat. No.: B2660899
CAS No.: 1379869-74-5
M. Wt: 405.454
InChI Key: OZRPIBZONWDLET-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the processes that the compound undergoes during chemical reactions. Unfortunately, specific information about the chemical reactions involving Rarechem AL ME 1206 was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of Rarechem AL ME 1206 was not found in the search results .

Safety and Hazards

While specific safety and hazard information for Rarechem AL ME 1206 was not found, general safety measures for handling chemicals include wearing suitable gloves and eye/face protection. In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-14-15(12-26(2)25-14)11-21(22(27)28)24-23(29)30-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,20-21H,11,13H2,1-2H3,(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPIBZONWDLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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